1-(5-Bromopyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride
Description
1-(5-Bromopyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride (CAS EN300-833058) is a cyclobutane-derived carboxylic acid hydrochloride salt with a brominated pyridine substituent. Its molecular formula is C₁₀H₁₁BrClNO₂, and it has a molecular weight of 292.56 g/mol . The compound is synthesized through cycloaddition or coupling reactions, leveraging the rigidity of the cyclobutane ring and the reactivity of the bromopyridine moiety. The hydrochloride salt form enhances solubility in polar solvents, making it suitable for biological screening .
Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)cyclobutane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2.ClH/c11-7-2-3-8(12-6-7)10(9(13)14)4-1-5-10;/h2-3,6H,1,4-5H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPPMJMVNBZNLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NC=C(C=C2)Br)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138531-01-6 | |
| Record name | 1-(5-bromopyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(5-Bromopyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the bromination of 2-pyridine followed by cyclobutane ring formation and subsequent carboxylation. The final step involves the conversion of the free acid to its hydrochloride salt. Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity .
Chemical Reactions Analysis
1-(5-Bromopyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(5-Bromopyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Key Observations :
- Bromopyridine vs. Fluorinated Groups : The bromopyridinyl group in the target compound provides a heavier halogen (Br, 79.9 g/mol) compared to fluorine (19 g/mol) in other derivatives. Bromine’s larger atomic radius and polarizability may enhance halogen bonding in target interactions, while fluorine improves metabolic stability and lipophilicity .
- Carboxylic Acid vs. Amine/Ketone : The carboxylic acid group increases acidity (pKa ~2–3) compared to amines (pKa ~9–10) or ketones, influencing solubility and reactivity in biological systems.
Physicochemical Properties
- Solubility : The hydrochloride salt form of the target compound likely enhances aqueous solubility relative to neutral analogs like 3,3-difluorocyclobutan-1-one or 3-(trifluoromethyl)cyclobutane-1-carboxylic acid .
- Molecular Weight : At 292.56 g/mol, the compound is heavier than fluorinated analogs (e.g., 3,3-difluorocyclobutan-1-one at 122.07 g/mol), which may impact pharmacokinetic properties such as membrane permeability.
Biological Activity
1-(5-Bromopyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride, with the CAS number 2138531-01-6, is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by a bromine atom at the 5-position of the pyridine ring and a carboxylic acid group attached to the cyclobutane structure, which may influence its interactions with biological targets.
- Molecular Formula : C10H11BrClNO2
- Molecular Weight : 292.55 g/mol
- Structure : The compound features a cyclobutane ring fused with a pyridine derivative, contributing to its unique reactivity and potential biological functions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the bromine atom and the carboxylic acid group are crucial for binding interactions, which may inhibit or modulate enzyme activity. The exact pathways of action are still under investigation, but preliminary studies suggest involvement in various biochemical processes.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential applications:
- Antimicrobial Activity : Preliminary studies have shown that derivatives of carboxylic acids can exhibit antimicrobial properties. This compound's structural characteristics may enhance its efficacy against certain bacterial strains.
- Anticancer Properties : Similar compounds have been investigated for their anticancer effects. For instance, studies on related pyridine derivatives indicate potential in inhibiting cancer cell proliferation and inducing apoptosis.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in diseases related to metabolic dysregulation.
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial properties of various carboxylic acid derivatives, including those similar to this compound. Results indicated significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro assays demonstrated that derivatives exhibited cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was linked to the induction of apoptosis through caspase activation pathways.
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